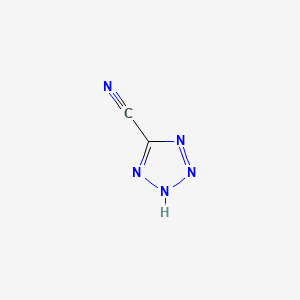

5-Cyanotetrazole

Description

5-Cyanotetrazole (C₂HN₅) is a nitrogen-rich heterocyclic compound characterized by a tetrazole ring substituted with a cyano (-CN) group at the 5-position. Its structure combines the high enthalpy of tetrazole derivatives with the electron-withdrawing nature of the cyano group, making it a promising candidate for energetic materials . Synthetically, this compound is derived from cyanogen via cyclization reactions, as noted in classical organic chemistry literature . The compound has garnered attention in pyrotechnics and propellant formulations due to its balanced energy density and moderate stability .

Key properties include:

Properties

IUPAC Name |

2H-tetrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HN5/c3-1-2-4-6-7-5-2/h(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZEXUCUNHQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225433 | |

| Record name | 5-Cyanotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74418-40-9 | |

| Record name | 5-Cyanotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074418409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyanotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Cyanotetrazole can be synthesized through several methods. One common method involves the 1,3-dipolar cycloaddition reaction of azides with nitriles. This reaction is typically carried out under controlled conditions to ensure the formation of the tetrazole ring . Another method involves the treatment of 1-cyanoformimidic acid hydrazide with nitrous acid, which leads to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metallic azides instead of hydrazonic acid in the presence of sulfur dioxide. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Thermal Decomposition Pathways

5-Aminotetrazole undergoes multi-stage decomposition, with mechanisms dependent on temperature and phase (gas vs. condensed). Key findings include:

Gas-Phase Decomposition

-

Primary Pathway : Unimolecular decomposition via N(2) elimination to produce HN (hydrazoic acid) and NHCN (cyanamide) (ΔE = 184 kJ/mol) .

-

Kinetics : Rate constants follow the Arrhenius equation:

Tunneling and variational effects are negligible above 300 K .

Condensed-Phase Decomposition

-

Autocatalytic Behavior : In the melt, bimolecular reactions dominate, forming NH, N, and HCN as major products .

-

Activation Energy : 163–184 kJ/mol under isothermal conditions .

Nitropyrazole Functionalization

-

DMPT-1 : A derivative with 4-amino-3,5-dinitropyrazole exhibits outstanding properties:

Property Value Crystal Density 1.806 g cm Detonation Velocity 8610 m s Impact Sensitivity 30 J Detonation Pressure 30.2 GPa

Coordination Chemistry

Electrochemical Cyanation

5-ATZ acts as a safe cyanide source in electrosynthesis:

-

Electrogeneration : Anodic oxidation produces BrCN (electrophilic) or CN (nucleophilic) intermediates .

-

Applications :

Multicomponent Reactions (MCRs)

5-ATZ participates in diverse MCRs as a 1,3-binucleophile:

| Reaction Type | Product Class | Conditions | Yield Range |

|---|---|---|---|

| Biginelli Reaction | Tetrazolo[1,5-a]pyrimidines | Acetic acid, 80°C | 65–85% |

| Mannich Reaction | Tetrazoloazepines | EtOH, reflux | 70–90% |

| Hantzsch Reaction | Polycyclic tetrazole derivatives | DMF, 120°C | 50–75% |

Scientific Research Applications

Introduction to 5-Cyanotetrazole

This compound is a nitrogen-rich heterocyclic compound that has garnered attention for its potential use in various fields, including explosives, pharmaceuticals, and as a building block in organic synthesis. Its structural properties allow for significant modifications that enhance its functionality.

Applications in Energetic Materials

2.1 Explosives and Propellants

This compound and its derivatives are extensively studied for their application in explosives and propellants due to their high nitrogen content, which contributes to energy release upon decomposition. Research indicates that modifications to the tetrazole ring can enhance performance characteristics such as detonation velocity and stability.

- Case Study: Energetic Performance

A study demonstrated that functionalizing 5-aminotetrazole with nitro groups significantly improved its energetic performance while maintaining reasonable stability. The synthesized compounds exhibited detonation velocities exceeding 8600 m/s and pressures around 30 GPa .

2.2 Gas Generating Compositions

The compound is also utilized in gas-generating compositions, particularly in automotive airbag systems. Its ability to release gases rapidly upon thermal decomposition makes it an ideal candidate for such applications.

Medicinal Chemistry Applications

3.1 Anticancer Research

This compound derivatives have shown promise in anticancer research. For instance, complexes formed with copper ions using tetrazole derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to non-toxic ligands .

- Data Table: Cytotoxicity of Copper Complexes

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Copper-Tetrazole Complex | 15 | HeLa (Cervical Cancer) |

| Copper-Tetrazole Complex | 10 | MCF-7 (Breast Cancer) |

| Copper-Tetrazole Complex | 12 | A549 (Lung Cancer) |

3.2 Thyroid Function Studies

Research involving 5-aminotetrazole has indicated its potential effects on thyroid function, with studies revealing no significant toxicity at high doses . This suggests that derivatives could be explored for therapeutic applications related to thyroid disorders.

Coordination Chemistry

This compound is increasingly being studied for its coordination properties with metal ions. The formation of stable complexes can lead to applications in catalysis and materials science.

- Case Study: Selective Copper Chelation

A recent investigation highlighted the effectiveness of tetrazole-saccharinate ligands in selectively binding copper ions, which are implicated in cancer progression. These complexes not only demonstrated high selectivity but also enhanced photostability under UV irradiation .

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs). Its unique reactivity profile allows it to act as a nucleophile or electrophile depending on the reaction conditions.

- Data Table: Multicomponent Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Biginelli Reaction | Acetic acid, heat | 82-90 |

| Three-component condensation | Water, cerium oxide catalyst | 68-91 |

| Anticancer agent synthesis | Solventless conditions | 65 |

Mechanism of Action

The mechanism of action of 5-cyanotetrazole involves its interaction with specific molecular targets and pathways. In biological systems, tetrazole derivatives can inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism and detoxification . The cyano group in this compound can also participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

5-Aminotetrazole (CH₄N₅)

- Functional group: Amino (-NH₂).

- Synthesis: Derived from dicyanamide or via nitrosation of 2-aminoguanidinium salts .

- Stability: Higher thermal and hydrolytic stability compared to 5-cyanotetrazole due to the electron-donating amino group .

- Applications : Used in gas generators and as a ligand in coordination compounds .

5-Nitramino-tetrazole (CH₃N₆O₂)

5-Chlorotetrazole (CHClN₄)

4-Nitramino-1,2,4-Triazole (4-NRTZ, C₂H₃N₅O₂)

- Structure: Triazole core with nitroamino substitution.

- Combustion behavior : High specific impulse in propellants but lower nitrogen content than tetrazoles, reducing gas volume during decomposition .

Comparative Analysis

Table 1: Key Properties of this compound and Analogues

*Inferred from crystallographic data and analogous compounds .

Energetic Performance

- Detonation velocity: Nitramino derivatives outperform cyanotetrazole due to oxygen-rich nitro groups, but this compound offers a compromise between stability and energy density .

- Gas yield: Tetrazoles (e.g., this compound) generate more nitrogen gas than triazoles (e.g., 4-NRTZ), enhancing propellant efficiency .

Biological Activity

5-Cyanotetrazole is a compound of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential applications.

Synthesis and Characterization

This compound can be synthesized from 5-aminotetrazole through various chemical reactions. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity

The biological activities of this compound have been explored in several studies, focusing on its cytotoxicity, antimicrobial properties, and potential as an anticancer agent.

Cytotoxicity Studies

Research has shown that derivatives of 5-aminotetrazole exhibit varying degrees of cytotoxicity. For example, a study assessed the cytotoxic effects of several 5-aminotetrazole Schiff bases using the brine shrimp lethality assay. The results indicated that these compounds demonstrated moderate to high cytotoxicity compared to standard anticancer agents like cyclophosphamide. The most potent derivative, o-vanillin Schiff base, had an LC50 value of 0.23 µg/mL, suggesting that structural modifications could enhance the cytotoxic activity of these compounds .

Antimicrobial Activity

In addition to cytotoxic effects, this compound and its derivatives have shown promising antimicrobial activity. A study highlighted that certain tetrazole derivatives exhibited significant inhibition against various bacterial strains, indicating their potential as new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. The introduction of electron-withdrawing groups on the aromatic ring of tetrazole derivatives has been correlated with increased cytotoxicity. For instance, substituents such as hydroxyl and methoxy groups can significantly influence the electronic properties of the compound, thereby affecting its interaction with biological targets .

Case Studies

- Toxicological Assessment : A comprehensive toxicity evaluation was performed on 5-aminotetrazole (and by extension, its derivatives) through various assays including acute oral toxicity tests in rats. The No Observed Adverse Effect Level (NOAEL) was established at 623 mg/kg-day, indicating a relatively low toxicity profile for these compounds .

- Antiviral Potential : Research has also indicated that certain tetrazole derivatives possess antiviral properties, making them candidates for further investigation in antiviral drug development .

- Energetic Applications : Beyond medicinal chemistry, this compound has been studied for its applications in energetic materials due to its stability and performance under thermal conditions. Understanding its pyrolysis behavior is essential for developing safer energetic formulations .

Data Summary Table

| Property | Value/Observation |

|---|---|

| LC50 (o-vanillin SB) | 0.23 µg/mL |

| NOAEL | 623 mg/kg-day |

| Antimicrobial Activity | Significant inhibition against various bacteria |

| Toxicity (rat study) | No adverse effects at limit dose of 2000 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.